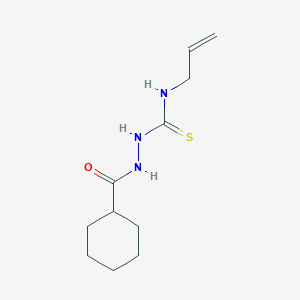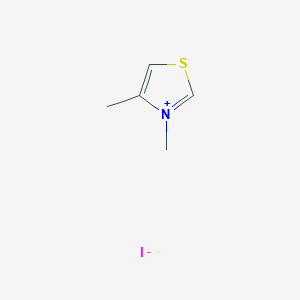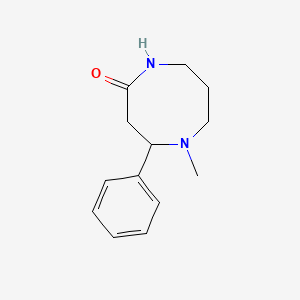
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a phenothiazine moiety, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Phenothiazine Moiety: The phenothiazine moiety can be introduced via a nucleophilic aromatic substitution reaction, where a suitable phenothiazine derivative reacts with the quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoline or phenothiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenothiazine derivatives.
科学的研究の応用
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to alterations in cellular processes.
Pathways Involved: Potential pathways include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds such as chloroquine and quinine, which are known for their antimalarial properties.
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine, which are used as antipsychotic and antihistamine agents.
Uniqueness
4-Quinolinecarboxylic acid, 6-methyl-2-(10H-phenothiazin-2-yl)-, ethyl ester is unique due to its combined quinoline and phenothiazine structure, which may confer distinct chemical and biological properties compared to other compounds in these classes.
特性
CAS番号 |
64337-45-7 |
|---|---|
分子式 |
C25H20N2O2S |
分子量 |
412.5 g/mol |
IUPAC名 |
ethyl 6-methyl-2-(10H-phenothiazin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H20N2O2S/c1-3-29-25(28)18-14-21(26-19-10-8-15(2)12-17(18)19)16-9-11-24-22(13-16)27-20-6-4-5-7-23(20)30-24/h4-14,27H,3H2,1-2H3 |
InChIキー |
JOKPZFRHCVPGNO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC4=C(C=C3)SC5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-[(5-chlorothiophen-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B14143717.png)
![N'-{4-[2-Hydroxy-2-(3-methoxyphenyl)ethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14143727.png)
![(5-Acetyl-2-{[(benzyloxy)carbonyl]amino}phenyl)(chloro)mercury](/img/structure/B14143734.png)

![ethyl 5-methoxy-3-({2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl}amino)-1H-indole-2-carboxylate](/img/structure/B14143740.png)
![3-chloro-1-(3,5-dimethylphenyl)-4-[(4-fluorophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14143745.png)
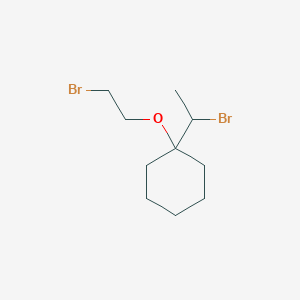
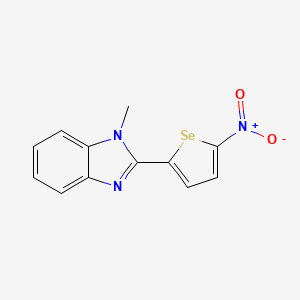
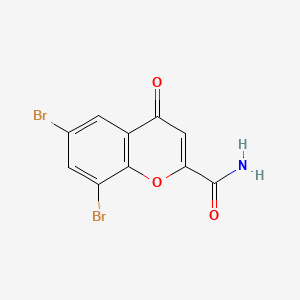
![3-Amino-4-(2,4-dichlorophenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B14143763.png)
